molecular formula C18H20FN3O3 B1219885 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- CAS No. 162829-90-5

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-

Cat. No. B1219885
M. Wt: 345.4 g/mol
InChI Key: AUUKUAHPMHVZJL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolizine derivatives involves complex organic reactions, starting from simpler quinoline or pyridine compounds. Bálint et al. (1999) describe a synthesis pathway for flumequine, a related antibacterial agent, from racemic tetrahydroquinoline, resolved through enantiomers of 3-bromocamphor-8-sulfonic acid, establishing configurations by X-ray structures of diastereoisomeric salts (Bálint et al., 1999). Similarly, Morita et al. (1990) synthesized metabolites of another quinolizine derivative to study their antibacterial activity, highlighting the chemical flexibility and utility of quinolizine scaffolds in medicinal chemistry (Morita et al., 1990).

Molecular Structure Analysis

Quinolizine derivatives exhibit a range of structural variations, with the specific arrangement and type of substituents greatly affecting their properties and activity. The absolute configuration of these compounds, as established by X-ray crystallography, is critical for their biological function. The molecular structure analysis often involves advanced spectroscopic techniques, including 1H NMR, to determine enantiomeric excesses and configurations essential for activity (Bálint et al., 1999).

Chemical Reactions and Properties

Quinolizine derivatives are involved in various chemical reactions, including cyclizations, rearrangements, and functional group transformations. These reactions are foundational for synthesizing diverse derivatives with tailored antibacterial activities. The ability to undergo specific chemical transformations is a hallmark of the quinolizine class, enabling the generation of compounds with optimized pharmacological profiles.

Physical Properties Analysis

The physical properties of quinolizine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structures. For example, Elrod et al. (1995) determined the purity and related substances of a quinolizine derivative using high-performance liquid chromatography, highlighting the importance of analytical methods in characterizing these compounds (Elrod et al., 1995).

Scientific Research Applications

Anti-HIV Applications

  • 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives have been explored for their potential HIV integrase inhibitory activity, indicating a promising application in anti-HIV treatment strategies. The structures of these compounds were confirmed by various spectroscopic methods, highlighting their potential in the realm of antiretroviral therapy (Xu et al., 2009).

Antibacterial Properties

  • Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, demonstrated significant antibacterial activity, particularly against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom improved the compound's properties, reducing toxicity and eliminating phototoxicity (Asahina et al., 2008).

Fluorescence Indicators

  • Substituted 4-oxo-4H-quinolizine-3-carboxylic acids have been synthesized and evaluated as fluorescent indicators. Particularly, they have been noted for their selective and strong fluorescent response to Mg2+, a feature that can be particularly useful in scientific studies where Mg2+ measurement is crucial (Otten et al., 2001).

Development of Immunoassays

  • The quinolone and fluoroquinolone derivatives have been used in the development of immunoassays for detecting residues of these compounds in animal products, indicating their utility in food safety and veterinary science (Bucknall et al., 2003).

properties

IUPAC Name

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUKUAHPMHVZJL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167476
Record name 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-

CAS RN

162829-90-5
Record name 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.